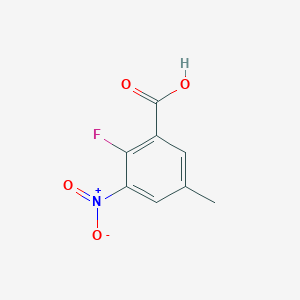

2-Fluoro-5-methyl-3-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-5-methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C8H6FNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom, a methyl group, and a nitro group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methyl-3-nitrobenzoic acid typically involves multiple steps starting from commercially available precursors. One common method involves the nitration of 2-fluoro-5-methylbenzoic acid to introduce the nitro group at the meta position relative to the carboxylic acid group. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as the nitrating agents, under controlled temperature conditions to ensure regioselectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and to handle large volumes of reactants and products efficiently. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-5-methyl-3-nitrobenzoic acid can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid, hydrochloric acid).

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoic acids with different functional groups replacing the fluorine atom.

Reduction: Formation of 2-Fluoro-5-methyl-3-aminobenzoic acid.

Esterification: Formation of methyl or ethyl esters of this compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Fluoro-5-methyl-3-nitrobenzoic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of poly ADP-ribose polymerase (PARP) inhibitors, which are vital in cancer therapy . The compound's ability to incorporate fluorine enhances the biological activity of these inhibitors.

Case Study: Rucaparib Development

Rucaparib, a PARP inhibitor, has been synthesized using derivatives of this compound. The synthesis pathway involves multiple steps including nitration and subsequent reactions to form active pharmaceutical ingredients (APIs) that target specific cancer types .

Fluorescent Probes

The compound is also employed in creating fluorescent probes for bioimaging applications. Its ability to form derivatives that can selectively detect nucleophiles makes it valuable in studying biological processes at the molecular level .

Application Example:

Fluorescent probes synthesized from this compound have been shown to detect endogenous hydrogen polysulfide and hydrazine through esterification reactions, leading to enhanced fluorescence upon interaction with these nucleophiles .

Synthesis of Heterocycles

In materials science, this compound is used as a building block for synthesizing polycyclic heterocycles and peptidomimetics. These compounds are essential in developing new materials with unique electronic properties .

Synthesis Process:

The nucleophilic aromatic substitution (SNAr) reaction of this compound with various amines leads to the formation of dibenzoxazepin derivatives, which have applications in organic electronics and photonics .

Data Table: Applications Overview

Mecanismo De Acción

The mechanism of action of 2-Fluoro-5-methyl-3-nitrobenzoic acid depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity and selectivity. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing the compound’s biological activity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-5-nitrobenzoic acid

- 5-Fluoro-2-methylbenzoic acid

- 2-Fluoro-3-nitrobenzoic acid

Uniqueness

2-Fluoro-5-methyl-3-nitrobenzoic acid is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring, which imparts distinct electronic and steric properties. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Actividad Biológica

2-Fluoro-5-methyl-3-nitrobenzoic acid (CAS No. 1782551-15-8) is a derivative of benzoic acid characterized by the presence of a fluorine atom, a methyl group, and a nitro group on the benzene ring. This compound has garnered attention in various fields, including medicinal chemistry and biochemical research, due to its unique structural properties and potential biological activities.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Key Functional Groups:

- Fluoro Group: Influences binding affinity and selectivity.

- Nitro Group: Participates in redox reactions and can be reduced to form amino derivatives.

- Carboxylic Acid Group: Capable of forming hydrogen bonds, enhancing interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The nitro group can undergo reduction, leading to reactive intermediates that may modify proteins and nucleic acids. This property is particularly relevant in the context of enzyme inhibition, where the compound may act as a competitive inhibitor.

- Protein Interactions: The carboxylic acid group facilitates hydrogen bonding with target proteins, potentially enhancing the compound's efficacy in biological assays.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of the nitro group is often linked to increased activity against bacterial strains. For example, studies have shown that nitro-substituted benzoic acids can inhibit the growth of Gram-positive bacteria.

Enzyme Inhibition Studies

Inhibitory effects on acetylcholinesterase (AChE) have been observed with related compounds. While specific data on this compound is limited, its structural analogs demonstrate significant inhibition kinetics against AChE, suggesting potential applications in treating conditions like Alzheimer's disease .

Case Study 1: Synthesis and Biological Evaluation

In a study evaluating various nitrobenzoic acids, researchers synthesized this compound and assessed its biological activity through enzyme inhibition assays. The compound exhibited moderate inhibition against AChE, indicating its potential as a lead compound for further drug development .

Case Study 2: Interaction with Biological Targets

Another investigation focused on the interaction of this compound with specific proteins involved in metabolic pathways. The study utilized fluorescence spectroscopy to monitor binding interactions, revealing that the compound binds effectively to target proteins, modulating their activity and influencing cellular signaling pathways .

Research Findings Summary

| Study | Findings |

|---|---|

| Study 1 | Demonstrated moderate AChE inhibition; potential lead for drug development. |

| Study 2 | Confirmed effective binding to target proteins; influenced cellular signaling pathways. |

Propiedades

IUPAC Name |

2-fluoro-5-methyl-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-4-2-5(8(11)12)7(9)6(3-4)10(13)14/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWREVVXWOIFGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.